

# Structural analogs of "Ethyl 4-amino-1-piperidinecarboxylate" and their properties

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## Compound of Interest

Compound Name: Ethyl 4-amino-1-piperidinecarboxylate

Cat. No.: B114688

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## Comparative Guide to Structural Analogs of Ethyl 4-Amino-1-piperidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural analogs of **Ethyl 4-amino-1-piperidinecarboxylate**, focusing on their diverse pharmacological properties and the underlying structure-activity relationships. The information presented is intended to aid researchers in the fields of medicinal chemistry and drug development in the design and synthesis of novel therapeutic agents.

## Introduction

**Ethyl 4-amino-1-piperidinecarboxylate** is a versatile scaffold that has been extensively modified to generate a wide array of biologically active compounds. The inherent structural features of the 4-aminopiperidine core, including the basic nitrogen and the potential for substitution at both the piperidine nitrogen (N-1) and the 4-amino group, have allowed for the development of potent and selective ligands for various biological targets. This guide explores key classes of these analogs, their mechanisms of action, and the experimental data supporting their activity.

## Analogs and Their Biological Activities

Structural modifications of the **Ethyl 4-amino-1-piperidinecarboxylate** scaffold have yielded compounds with a range of therapeutic applications, including antifungal, analgesic (N-type calcium channel blockers), antidiabetic (DPP-4 inhibitors), and antiviral (CCR5 antagonists) properties.

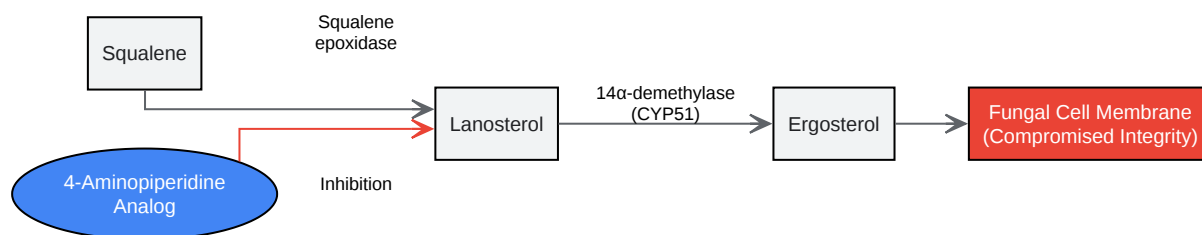
## Antifungal Agents

A series of 4-aminopiperidine derivatives have been synthesized and evaluated for their antifungal activity. These compounds primarily target the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.

### Quantitative Data: Antifungal Activity

| Compound ID           | N-1 Substituent | 4-Amino Substituent | Target Organism  | MIC (µg/mL) | Reference |
|-----------------------|-----------------|---------------------|------------------|-------------|-----------|
| Analog 1              | Benzyl          | n-Dodecyl           | Candida albicans | 1-4         | [1]       |
| Aspergillus fumigatus | 2-8             | [1]                 |                  |             |           |
| Analog 2              | Phenethyl       | n-Dodecyl           | Candida albicans | 1-4         | [1]       |
| Aspergillus fumigatus | 1-8             | [1]                 |                  |             |           |
| Analog 3              | Benzyl          | n-Decyl             | Candida albicans | >16         | [1]       |
| Analog 4              | Benzyl          | n-Tetradecyl        | Candida albicans | 4-16        | [1]       |

### Signaling Pathway: Ergosterol Biosynthesis Inhibition



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Caption: Inhibition of the ergosterol biosynthesis pathway by 4-aminopiperidine analogs.

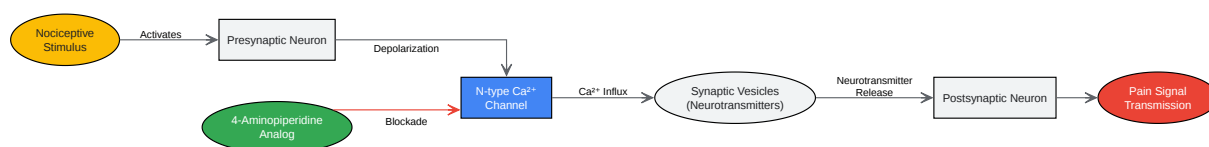
## N-type Calcium Channel Blockers

Derivatives of 4-aminopiperidine have been investigated as blockers of N-type calcium channels (Cav2.2), which play a crucial role in pain signaling. Blockade of these channels can reduce neurotransmitter release in nociceptive pathways, leading to an analgesic effect.

Quantitative Data: N-type Calcium Channel Blocking Activity

| Compound ID | N-1 Substituent                 | 4-Amino Substituent            | IC <sub>50</sub> ( $\mu$ M)               | Cell Line              | Reference |
|-------------|---------------------------------|--------------------------------|---|------------------------|-----------|
| C101        | 4-(diethylamino)piperidin-1-yl  | (4-fluorobenzyl)(2-ethylbutyl) | 2.2                                       | Xenopus oocytes        | [2]       |
| Analog 5    | 4,4-bis(4-fluorophenyl)butanoyl | H                              | 1.8<br>(Displacement of [3H]nitrendipine) | Rat cortical membranes | [3]       |
| Analog 6    | 3,3-diphenylpropionyl           | H                              | 0.9<br>(Displacement of [3H]nitrendipine) | Rat cortical membranes | [3]       |

## Signaling Pathway: N-type Calcium Channel in Pain Transmission



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Caption: Blockade of N-type calcium channels by 4-aminopiperidine analogs in pain signaling.

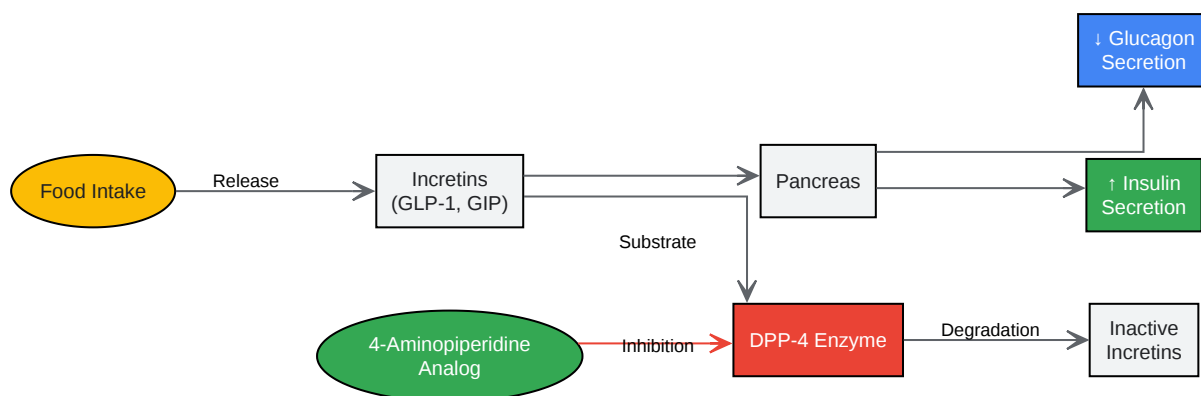
## Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Modification of the 4-aminopiperidine scaffold has led to the development of potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. Inhibition of DPP-4 increases the levels of incretin hormones, which in turn enhances insulin secretion and reduces glucagon levels, making these compounds potential therapeutics for type 2 diabetes.

Quantitative Data: DPP-4 Inhibitory Activity

| Compound ID | N-1 Substituent   | 4-Amino Substituent | IC <sub>50</sub> (μM) | Reference |
|-------------|---|---------------------|-----------------------|-----------|
| Analog 7    | 6-(4-chlorophenyl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H-yl)methyl | H                   | 9.25                  | [4]       |
| Analog 8    | 6-(4-bromophenyl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H-yl)methyl  | H                   | 11.5                  | [4]       |
| Analog 9    | 6-phenyl-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H-yl)methyl           | H                   | > 50                  | [4]       |

## Signaling Pathway: DPP-4 Inhibition in Glucose Homeostasis

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Caption: Mechanism of action of 4-aminopiperidine analogs as DPP-4 inhibitors.

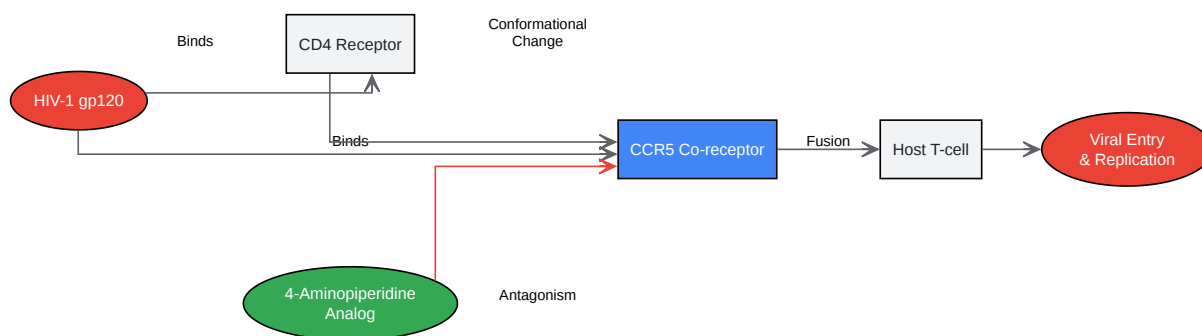
## CCR5 Antagonists

Certain 4-aminopiperidine derivatives act as antagonists of the C-C chemokine receptor type 5 (CCR5), a co-receptor essential for the entry of R5-tropic strains of HIV-1 into host cells. By blocking this interaction, these compounds can prevent viral entry and replication.

Quantitative Data: CCR5 Antagonist Activity

| Compound ID       | N-1 Substituent   | 4-Amino Substituent             | CCR5 Binding IC <sub>50</sub> (nM) | Antiviral Activity IC <sub>95</sub> (nM) | Reference                               |
|-------------------|---|---------------------------------|------------------------------------|--|---|
| Sch-350634 Analog | Piperazino-piperidine amide                                 | Methyl                          | 1.8                                | 50                                       | <a href="#">[5]</a> <a href="#">[6]</a> |
| Analog 10         | 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)butan-4-yl | N-(alkyl)-N-(benzyloxycarbonyl) | 10                                 | -  | <a href="#">[7]</a>                     |

Signaling Pathway: CCR5 Antagonism in HIV-1 Entry



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Caption: Inhibition of HIV-1 entry by 4-aminopiperidine analogs through CCR5 antagonism.

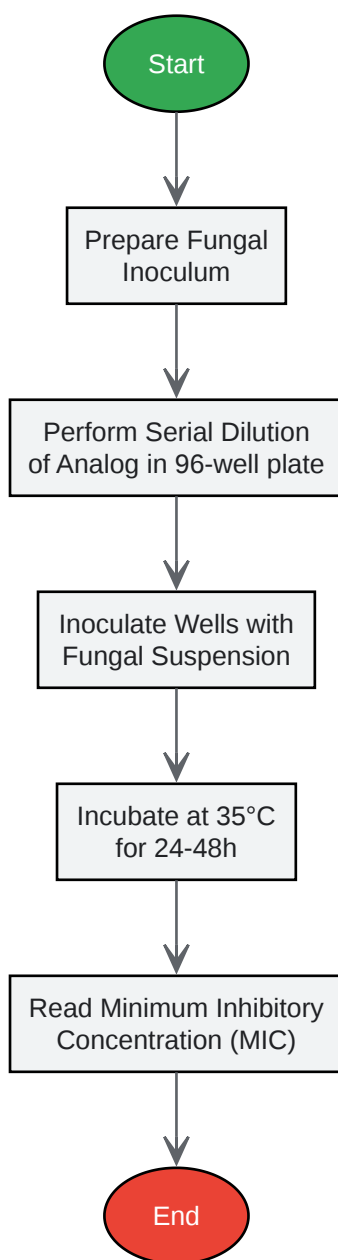
## Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the presented data.

### Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

#### Experimental Workflow



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal analogs.

#### Methodology:

- **Inoculum Preparation:** Fungal isolates are cultured on an appropriate agar medium. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

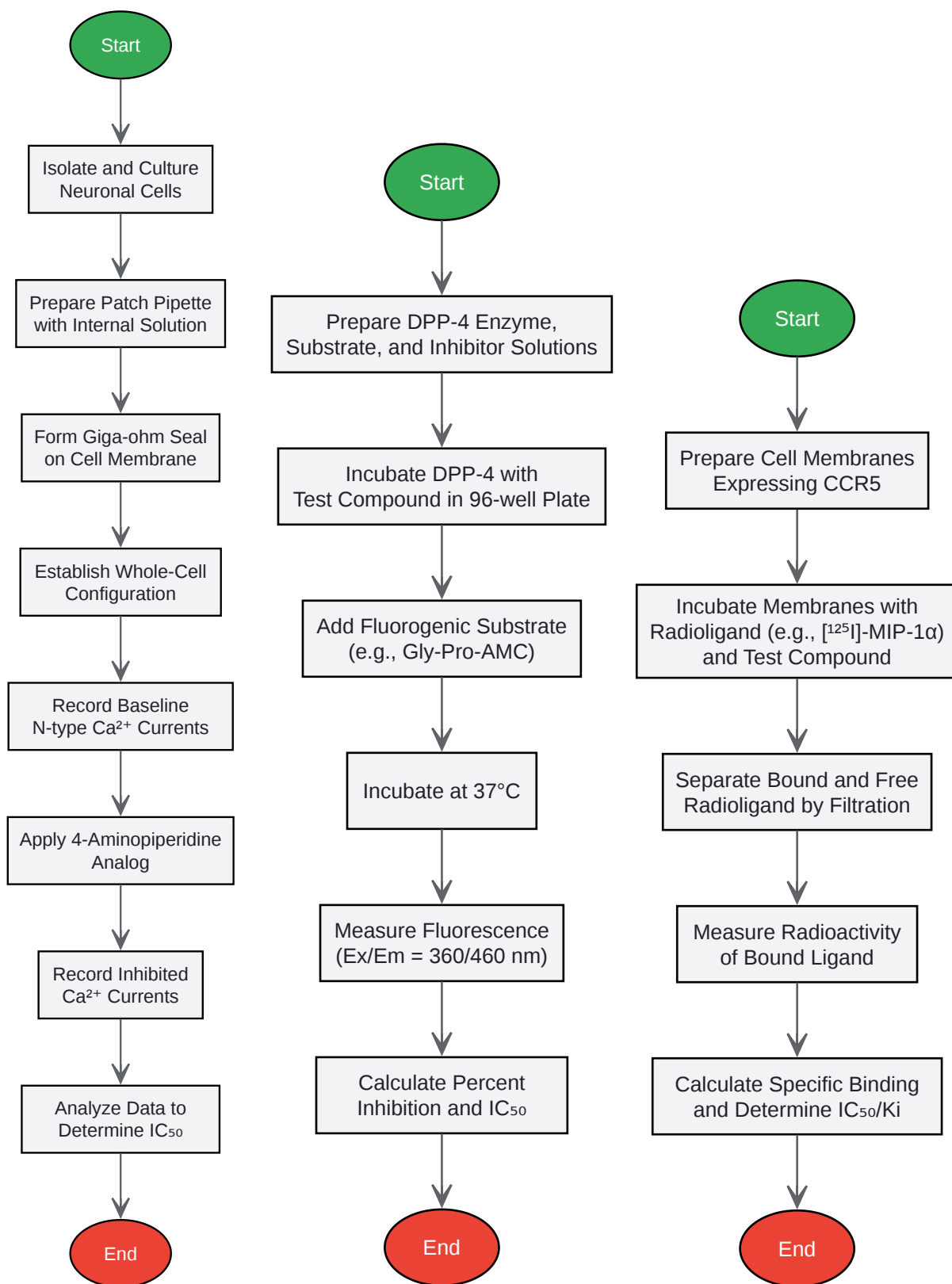


- **Drug Dilution:** The test compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the fungal suspension to achieve a final concentration of approximately  $0.5 \times 10^3$  to  $2.5 \times 10^3$  cells/mL.
- **Incubation:** The plates are incubated at 35°C for 24 to 48 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

## Whole-Cell Patch-Clamp Electrophysiology for N-type Calcium Channels

This protocol outlines the general procedure for recording N-type calcium currents from neuronal cells.

Experimental Workflow



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